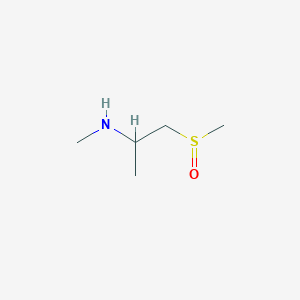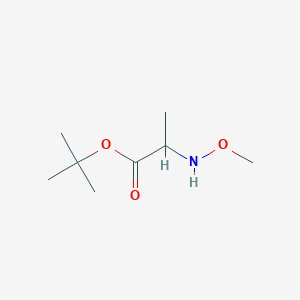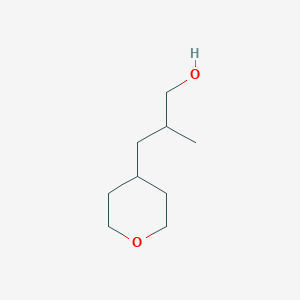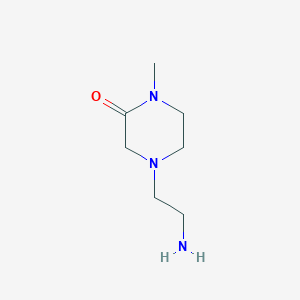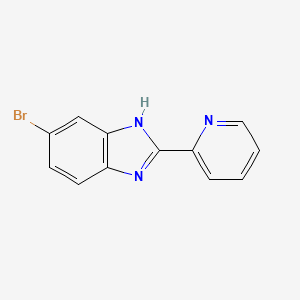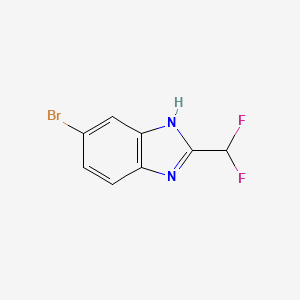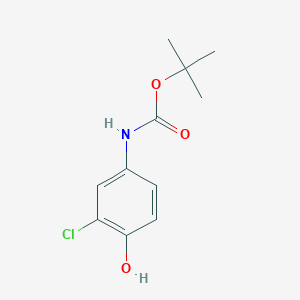![molecular formula C12H15BrN2O B1375289 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone CAS No. 1316221-39-2](/img/structure/B1375289.png)
1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone (1-BPEE) is an organic compound belonging to the class of pyridines and piperidines. It is a colorless solid with a molecular weight of 301.2 g/mol and a melting point of 74-76°C. 1-BPEE is an important synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
科学的研究の応用
Hydrogen-bonding Patterns in Enaminones
- Research on compounds closely related to 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone reveals significant insights into hydrogen-bonding patterns. These patterns involve bifurcated intra- and intermolecular hydrogen bonding, essential in understanding molecular interactions and stability in crystal structures (Balderson et al., 2007).
Synthesis and Characterization of Analogous Compounds
- A study focused on the synthesis and spectroscopic characterization of a compound structurally similar to 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone. It involved click chemistry and resulted in insights into the pharmacokinetics nature of the compound, which could be crucial for biological applications (Govindhan et al., 2017).
Antibacterial Activity Studies
- Research has been conducted on derivatives of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone, exploring their antibacterial properties. These studies are crucial in the development of new antimicrobial agents (Merugu et al., 2010).
Synthesis Techniques
- Advanced synthesis techniques have been employed to create variants of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone, demonstrating their adaptability in various chemical processes and the potential for creating specialized molecules (Vinaya et al., 2009).
Applications in Wound Healing
- A derivative of 1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone has been evaluated for its wound-healing potential, indicating its potential therapeutic applications (Vinaya et al., 2009).
Antileukemic Activity
- Novel derivatives of this compound have been synthesized and assessed for their antileukemic activity against human leukemic cell lines. This suggests the compound's potential role in cancer treatment (Vinaya et al., 2012).
Antimicrobial Agent Development
- The compound's derivatives have shown promise as antimicrobial agents, highlighting its potential in addressing bacterial resistance issues (Zaidi et al., 2021).
特性
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-6-4-10(5-7-15)12-3-2-11(13)8-14-12/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZHJLJMWWDMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)
